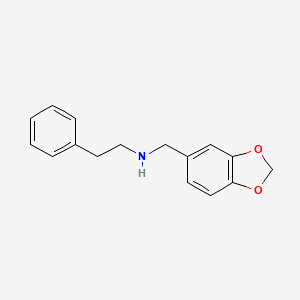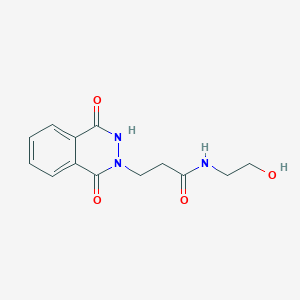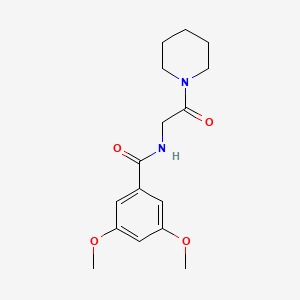
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine is a chemical compound that features a benzodioxole group attached to a phenylethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine typically involves the reaction of 1,3-benzodioxole with phenylethylamine under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme modulator.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine involves its interaction with specific molecular targets. For instance, it can act as an agonist for aldehyde dehydrogenase 2 (ALDH2), enhancing the enzyme’s activity and facilitating the detoxification of aldehydes . This interaction occurs through the binding of the compound to the active site of the enzyme, leading to conformational changes that increase its catalytic efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Alda-1: N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, known for its role as an ALDH2 agonist.
1-benzo[1,3]dioxol-5-yl-indoles: Compounds with similar benzodioxole moieties used in anticancer research.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine is unique due to its specific structural features that allow it to interact with a variety of molecular targets. Its benzodioxole group provides a distinct chemical environment that can influence its reactivity and biological activity .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15/h1-7,10,17H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXFOKSTYRRGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) (E)-2-methylbut-2-enoate](/img/structure/B10813780.png)

![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B10813798.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B10813812.png)
![2,4-Dimethyl-benzo[b][1,8]naphthyridin-5-ylamine](/img/structure/B10813818.png)
![2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B10813820.png)
![[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B10813823.png)
![2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one](/img/structure/B10813836.png)
![3,5-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B10813860.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10813865.png)

![1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10813869.png)
![3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B10813873.png)
